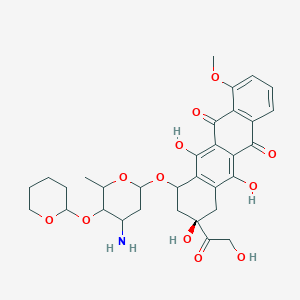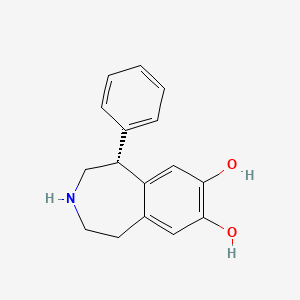
3-メルカプト-2-メチルペンタン-1-オール
概要
説明
3-Mercapto-2-methylpenta-1-ol is a sulfur-containing organic compound known for its distinctive onion-like aroma. It is a key component in the flavor profile of onions and other allium vegetables. This compound has garnered significant interest due to its potent odor and its role in food chemistry .
科学的研究の応用
3-Mercapto-2-methylpenta-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study thiol chemistry and reactions.
Biology: Research has shown its role in modulating taste perception, particularly enhancing savory flavors.
Industry: It is used in the flavor and fragrance industry to impart onion-like aromas to food products.
作用機序
Target of Action
The primary target of 3-Mercapto-2-methylpentan-1-ol (3 M) is the human odorant receptor OR2M3 . This receptor is highly specific and narrowly tuned, responding exclusively to 3 M among the 190 key food odorants tested .
Mode of Action
3 M interacts with the OR2M3 receptor, activating it at submicromolar concentrations . This specificity suggests a modern human-specific, food-related function of OR2M3 in detecting this single onion key food odorant .
Biochemical Pathways
It’s known that 3 m is a key onion flavor (aroma) and has been found to impact the perception of basic tastes . For instance, it has been observed to enhance the savory intensity of monosodium glutamate .
Pharmacokinetics
It’s known that oral sensitivity to 3 m is lower than suggested by previous retronasal studies, but roughly consistent with concentrations in cooked allium varieties .
Result of Action
The activation of the OR2M3 receptor by 3 M results in the perception of a specific aroma, characterized as a broth-like, slightly sweaty, and onion-like . At low concentrations, it imparts a pleasant, meat-broth, sweaty, onion, and leek-like odor .
Action Environment
The action of 3 M is influenced by environmental factors. For instance, its impact on taste perception can be modulated by the context of the response. Furthermore, the savory enhancement was eliminated with nose-clips, suggesting that the effect is likely due to retronasal aroma rather than taste or mouthfeel .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Mercapto-2-methylpentan-1-ol plays a significant role in biochemical reactions, particularly in the context of olfaction. It interacts specifically with the human odorant receptor OR2M3, which is highly sensitive and narrowly tuned to detect this compound . This interaction is crucial for the perception of its characteristic odor. Additionally, 3-Mercapto-2-methylpentan-1-ol has been shown to enhance the savory intensity of monosodium glutamate, indicating its potential role in taste modulation .
Cellular Effects
The effects of 3-Mercapto-2-methylpentan-1-ol on cellular processes are primarily observed in sensory cells. It influences cell signaling pathways related to olfaction by binding to specific odorant receptors. This binding triggers a cascade of intracellular events leading to the perception of its odor . Furthermore, it has been found to modulate taste perception, particularly enhancing the savory taste, which suggests its involvement in taste-related cellular processes .
Molecular Mechanism
At the molecular level, 3-Mercapto-2-methylpentan-1-ol exerts its effects through a highly specific interaction with the odorant receptor OR2M3. This receptor is part of the G protein-coupled receptor family and is responsible for detecting the presence of this compound at very low concentrations . The binding of 3-Mercapto-2-methylpentan-1-ol to OR2M3 activates the receptor, leading to a signal transduction pathway that ultimately results in the perception of its odor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Mercapto-2-methylpentan-1-ol have been studied over time to understand its stability and degradation. It has been observed that the compound remains stable under controlled conditions, maintaining its odorant properties . Long-term studies have shown that its effects on cellular function, particularly in sensory cells, remain consistent over time .
Dosage Effects in Animal Models
Studies on the dosage effects of 3-Mercapto-2-methylpentan-1-ol in animal models have indicated that its impact varies with concentration. At low doses, it enhances the savory taste perception without adverse effects . At higher doses, it may lead to sensory overload, potentially causing discomfort or aversion . These findings highlight the importance of dosage in the application of this compound in food products and sensory studies.
Metabolic Pathways
3-Mercapto-2-methylpentan-1-ol is involved in metabolic pathways related to sulfur-containing compounds. It is metabolized in the body through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes are essential for the detoxification and elimination of the compound from the body .
Transport and Distribution
Within cells and tissues, 3-Mercapto-2-methylpentan-1-ol is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in sensory cells, where it exerts its effects . The compound’s distribution is crucial for its role in olfaction and taste modulation .
Subcellular Localization
The subcellular localization of 3-Mercapto-2-methylpentan-1-ol is primarily within the sensory cells of the olfactory system. It is directed to specific compartments within these cells through targeting signals and post-translational modifications . This localization is essential for its interaction with odorant receptors and subsequent sensory perception .
準備方法
3-Mercapto-2-methylpenta-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of thiol ethanol with 2-bromo-3-methylpentane . Another method includes a highly diastereoselective aldol reaction using a chiral auxiliary process, followed by further derivatization to yield the enantiopure compound . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
化学反応の分析
3-Mercapto-2-methylpenta-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, often with alkyl halides. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
類似化合物との比較
3-Mercapto-2-methylpenta-1-ol is unique among similar compounds due to its low odor threshold and specific interaction with OR2M3. Similar compounds include other 3-mercapto-2-methylalkan-1-ols, which also have onion-like aromas but are detected at different thresholds . These compounds include:
- 3-Mercapto-2-methylbutan-1-ol
- 3-Mercapto-2-methylhexan-1-ol
- 3-Mercapto-2-methylheptan-1-ol
特性
IUPAC Name |
2-methyl-3-sulfanylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNNYNSJFKZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870267 | |
| Record name | 2-Methyl-3-sulfanylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; onion like aroma | |
| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
50.00 °C. @ 0.50 mm Hg | |
| Record name | 3-Mercapto-2-methylpentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |
| Record name | 3-Mercapto-2-methylpentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.985-0.995 | |
| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
227456-27-1 | |
| Record name | 3-Mercapto-2-methylpentan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227456-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-2-methylpentan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-sulfanylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercapto-2-methyl-pentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Pentanol, 3-mercapto-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-2-METHYLPENTAN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XRY329G5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Mercapto-2-methylpentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is so special about 3-mercapto-2-methylpentan-1-ol in terms of its aroma?
A1: 3-Mercapto-2-methylpentan-1-ol is a potent odorant responsible for the characteristic aroma of onions. It has an extremely low odor threshold in the pg/L range, meaning humans can detect it at incredibly low concentrations. [, ] This makes it a key food odorant, particularly within the Allium genus. [] Interestingly, its perceived aroma changes with concentration, ranging from pleasant meat broth and onion-like at low concentrations to potentially less desirable at higher levels. []
Q2: How is 3-mercapto-2-methylpentan-1-ol formed in onions?
A2: This compound isn't directly present in intact onions. Instead, it forms from specific precursors when the onion is cut. This suggests an enzymatic process is involved. [] While the exact pathway is still being investigated, research suggests 3-mercapto-2-methylpentanal as a potential intermediate in this formation process. []
Q3: What makes 3-mercapto-2-methylpentan-1-ol unique in its interaction with human olfactory receptors compared to other similar compounds?
A3: Unlike many odorants that activate multiple olfactory receptors, 3-mercapto-2-methylpentan-1-ol shows remarkably high specificity for a single human olfactory receptor, OR2M3. [, ] This narrow tuning is quite rare and suggests a dedicated role for OR2M3 in detecting this specific onion key food odorant. [] This specificity is further emphasized by the fact that even closely related compounds within the 3-mercapto-2-methylalkan-1-ols series, or OR2M3 from closely related species, do not elicit the same response. []
Q4: How does the concentration of 3-mercapto-2-methylpentan-1-ol change during cooking?
A4: Studies show a significant increase in 3-mercapto-2-methylpentan-1-ol concentration after cooking onions. Raw onions contain relatively low amounts (8-32 µg/kg), but this increases drastically upon slicing, storage, and cooking, reaching levels of 34-246 µg/kg. [] This further supports the theory of enzymatic formation from precursors upon disrupting the onion's cellular structure. Interestingly, utilizing simultaneous steam distillation-extraction during food preparation can lead to even higher concentrations, exceeding 1200 µg/kg. []
Q5: Beyond onions, are there other sources of 3-mercapto-2-methylpentan-1-ol in food?
A5: While most prominent in onions, 3-mercapto-2-methylpentan-1-ol is also found in other Allium species. It's been identified and quantified in chives, scallions, and leek. [] Surprisingly, garlic and bear's garlic, despite belonging to the same genus, were found to lack this compound. [] This highlights the specificity of its presence even within a closely related group of plants.
Q6: What is the significance of 3-mercapto-2-methylpentan-1-ol in the context of food science and culinary arts?
A6: This compound plays a crucial role in shaping the overall sensory experience of various dishes. Research on beef and pork gravies demonstrated its significant contribution to the characteristic "gravy-like" aroma. [] It was identified as a key odorant in both types of gravy, alongside other important compounds. [] Understanding its formation, concentration changes during cooking, and sensory impact can help chefs optimize flavor profiles in their dishes. Additionally, its high specificity for the OR2M3 receptor opens up possibilities for using it as a highly sensitive and specific marker for quality control and authentication in food products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



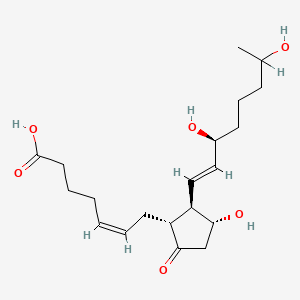
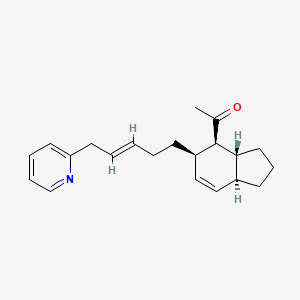

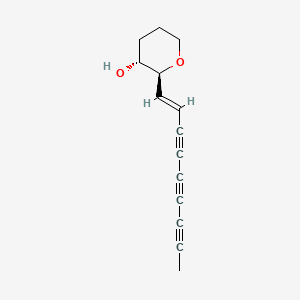
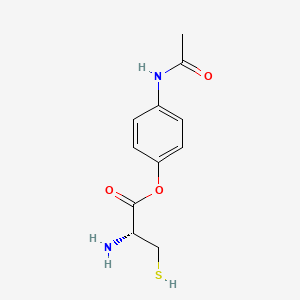

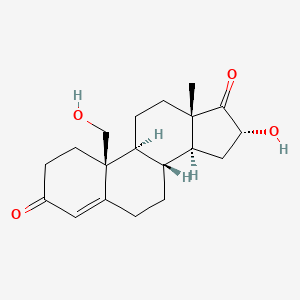

![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)
![(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B1231185.png)
![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
